trans-4-Aminocyclohexanecarboxylic acid
Overview
Description
trans-4-Aminocyclohexanecarboxylic acid: is a white crystalline solid that is stable at room temperature. It is weakly acidic and amine-based, capable of forming salts and complexes. This compound is slightly soluble in water and more soluble in organic solvents .
Mechanism of Action
Target of Action
It’s known that this compound is a useful building block in the synthesis of several pharmacologically active compounds such as glimepiride, l-370518 .
Mode of Action
It’s known that the compound can be used to prepare derivatives that possess many biological properties .
Biochemical Pathways
It’s known that the compound can be used to synthesize derivatives that have antihypertensive activity, particularly in the prevention and treatment of coronary, cerebral, and renal circulatory diseases .
Result of Action
It’s known that the compound can be used to synthesize derivatives that have antihypertensive activity .
Biochemical Analysis
Biochemical Properties
4-Aminocyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides that mimic proteins. It serves as a building block in the development of cyclic peptides, which are crucial for understanding protein folding and stability . The compound interacts with various enzymes and proteins, including those involved in peptide bond formation. The nature of these interactions often involves the formation of stable peptide bonds, contributing to the structural integrity of the synthesized peptides .
Cellular Effects
The effects of 4-Aminocyclohexanecarboxylic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the stability and folding of proteins within cells, thereby impacting cellular homeostasis . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Aminocyclohexanecarboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as a rigid stretcher building block for cyclic peptides, facilitating the formation of peptide nanotubes with large diameters and hydrophobic pores . These interactions are crucial for the compound’s role in peptide synthesis and protein engineering. Furthermore, the compound can influence enzyme activity by either inhibiting or activating specific enzymes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminocyclohexanecarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, but its long-term effects on cellular function can vary . For example, prolonged exposure to the compound may lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Aminocyclohexanecarboxylic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Aminocyclohexanecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it may influence the synthesis and degradation of specific metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 4-Aminocyclohexanecarboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments. The compound’s solubility in water and other solvents also plays a role in its transport and distribution .
Subcellular Localization
The subcellular localization of 4-Aminocyclohexanecarboxylic acid is an important aspect of its activity and function. The compound is often found in the cytoplasm, where it interacts with various biomolecules involved in peptide synthesis and protein folding . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its overall activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The stereospecific synthesis of trans-4-aminocyclohexanecarboxylic acid can be achieved through the hydrogenation of p-aminophenylacetic acid using a ruthenium catalyst at 85-95°C to yield a mixture of cis and trans isomers. The trans isomer can be isolated by further hydrogenation in an alkaline medium at 130-160°C using a Raney nickel catalyst . Another method involves the reaction of 4-aminobenzoic acid derivatives under basic conditions with a suitable catalyst and solvent, achieving a trans ratio of more than 75% .
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of p-nitrophenylacetic acid on a Raney nickel catalyst. The resulting mixture of cis and trans isomers is then separated, and the trans isomer is isolated and purified .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives under appropriate conditions.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrogenation: Using catalysts like ruthenium or Raney nickel under specific temperature and pressure conditions.
Basic Conditions: Reactions involving bases such as sodium hydroxide or potassium hydroxide.
Major Products:
Hydrogenation Products: Mixtures of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: trans-4-Aminocyclohexanecarboxylic acid is used as a building block for the synthesis of various pharmacologically active compounds, such as glimepiride .
Biology and Medicine: The compound and its derivatives have been studied for their potential antitumor and chemosterilant properties . It is also used in the synthesis of peptide-like derivatives containing sarcolysine, which have applications in cancer research .
Industry: In the industrial sector, this compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals .
Comparison with Similar Compounds
cis-4-Aminocyclohexanecarboxylic acid: The cis isomer of the compound, which has different stereochemistry and potentially different biological activities.
4-Aminobenzoic acid: A precursor in the synthesis of trans-4-aminocyclohexanecarboxylic acid.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of stereospecific pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGLYHKYPNTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901273 | |
Record name | NoName_367 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-53-0, 3685-23-2, 3685-25-4 | |
Record name | 4-Aminocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-4-Aminocyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3685-25-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3685-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxylic acid, 4-amino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-Aminocyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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